molecular formula C18H29BN2O5 B1408798 (3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid CAS No. 1704063-56-8

(3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid

Numéro de catalogue: B1408798
Numéro CAS: 1704063-56-8
Poids moléculaire: 364.2 g/mol
Clé InChI: OJMBFXPIKDNRHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Significance of Piperazine-Boronic Acid Hybrid Compounds

Piperazine-boronic acid hybrids represent a critical advancement in medicinal chemistry due to their dual functionalization. The piperazine moiety enhances solubility and bioavailability, while the boronic acid group enables reversible covalent interactions with biological targets. These compounds exhibit bifunctional bioactivity, enabling applications in enzyme inhibition, antimicrobial agents, and targeted drug delivery systems. For example, boronic acid derivatives like bortezomib and ixazomib demonstrate proteasome inhibition, validating their therapeutic potential. Hybridization with piperazine further modulates pharmacokinetic properties, making these compounds versatile tools for addressing multidrug resistance and optimizing drug-receptor interactions.

Historical Context of Bifunctional Bioactive Compounds

The development of bifunctional compounds began with the discovery of boronic acids' unique reactivity in the 1950s. The approval of bortezomib (2003) marked a milestone, showcasing boronic acids' clinical relevance. Piperazine integration emerged later, with early studies in 2015 demonstrating enhanced biological activity through structural hybridization. Innovations in synthetic chemistry, such as Buchwald-Hartwig amination and reductive amination, facilitated the efficient production of complex hybrids like (3-(3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid. These advancements reflect a shift toward modular drug design, combining pharmacophores for synergistic effects.

Chemical Classification and Nomenclature

The compound belongs to the aryl boronic acid class, featuring a tert-butoxycarbonyl (Boc)-protected piperazine linked via a propoxy group to a boronic acid-substituted phenyl ring. Its IUPAC name, This compound , systematically describes its structure:

Component Structural Role
tert-Butoxycarbonyl Protects the piperazine nitrogen
Piperazine Enhances solubility and bioactivity
Propoxy linker Spacer for optimal spatial arrangement
Phenylboronic acid Mediates target binding via B–O bonds

The Boc group stabilizes the piperazine during synthesis, while the boronic acid enables interactions with diols and enzymes.

Current Research Landscape

Recent studies focus on optimizing synthetic routes and exploring biological applications:

  • Synthesis : Novel methods using Claisen-Schmidt aldol condensation and palladium-catalyzed couplings improve yield and purity.
  • Biological Activity : Piperazine-boronic hybrids show dose-dependent effects on cyanobacterial growth and photosynthetic pigment synthesis, highlighting environmental impacts.
  • Drug Development : Structural analogs are investigated for anticancer and antifungal properties, leveraging dual-targeting capabilities.

Table 1: Key Research Directions

Focus Area Recent Findings Source References
Synthetic Optimization Boc protection enhances stability
Environmental Impact Toxicity to cyanobacteria at >0.3 mM
Therapeutic Potential Proteasome inhibition in cancer cells

Propriétés

IUPAC Name

[3-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O5/c1-18(2,3)26-17(22)21-11-9-20(10-12-21)8-5-13-25-16-7-4-6-15(14-16)19(23)24/h4,6-7,14,23-24H,5,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMBFXPIKDNRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123560
Record name 1-Piperazinecarboxylic acid, 4-[3-(3-boronophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-56-8
Record name 1-Piperazinecarboxylic acid, 4-[3-(3-boronophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[3-(3-boronophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthesis of the Boronic Acid Core

Methodology:

The core boronic acid, (4-(tert-Butoxycarbonyl)phenyl)boronic acid , serves as a key intermediate. Its synthesis typically involves the borylation of aryl halides or aryl precursors using organoboron reagents under palladium catalysis.

Typical Procedure:

  • Starting Material: An aryl halide, such as 4-bromo-phenyl derivatives.
  • Reagents: Boron sources like bis(pinacolato)diboron or boronic acid derivatives.
  • Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0).
  • Conditions: Reactions are performed in solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often at elevated temperatures (80–100°C) under inert atmosphere.

Example:

In one study, the synthesis involved the borylation of methyl 7-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate using bis(pinacolato)diboron with Pd(PPh₃)₄ as catalyst in methanol at 80°C, yielding the boronic acid intermediate after purification (see).

Suzuki-Miyaura Cross-Coupling for Aromatic Linkage

The key step in constructing the target molecule involves coupling the boronic acid with an aryl halide bearing the piperazine moiety.

Methodology:

  • Reagents: Aryl halides (e.g., 3-bromo- or 3-chloropyridines), boronic acids.
  • Catalysts: Palladium complexes such as Pd(P(t-Bu)₃)₂ or Pd(dppf)Cl₂.
  • Base: Cesium carbonate or sodium carbonate.
  • Solvents: Dioxane, DMF, or tetrahydrofuran, often with water.
  • Conditions: Elevated temperatures (70–100°C), inert atmosphere, reaction times ranging from 16 to 24 hours.

Example:

A typical protocol involves combining the boronic acid with the aryl halide in dioxane with cesium carbonate and Pd(P(t-Bu)₃)₂, heating at 100°C for 16 hours, resulting in the formation of the biphenyl linkage with high yields (see,).

Incorporation of the Piperazine Moiety

The piperazine ring, protected with tert-butoxycarbonyl (Boc), is introduced via nucleophilic substitution or amination reactions.

Methodology:

  • Starting Material: Boc-protected piperazine derivatives.
  • Reaction: Nucleophilic substitution of the aromatic halide with the Boc-piperazine derivative, often facilitated by palladium catalysis or nucleophilic aromatic substitution under basic conditions.
  • Conditions: Reactions are typically performed in polar aprotic solvents like DMF or DMSO at 70–90°C.

Research Findings:

  • The Boc-protected piperazine is reacted with the aryl halide under palladium catalysis, with bases like cesium carbonate, to form the piperazine-linked intermediate.
  • The reaction's success depends on the electronic nature of the halide and the steric environment, with optimized conditions favoring high coupling efficiency.

Final Assembly and Purification

The final compound is obtained after deprotection of the Boc group (if necessary), purification via chromatography, and characterization.

Purification Techniques:

  • Flash chromatography on silica gel using gradients of ethyl acetate and hexanes.
  • Recrystallization from suitable solvents.
  • Confirmed by NMR, MS, and HPLC analyses.

Summary of Preparation Methods

Step Method Reagents Conditions Notes
Synthesis of boronic acid Borylation of aryl halide Bis(pinacolato)diboron, Pd catalysts 80–100°C, inert atmosphere High yield, purity critical
Suzuki coupling Aryl halide + boronic acid Pd catalyst, base 70–100°C, 16–24h Efficient for aromatic linkage
Piperazine coupling Boc-piperazine derivative Pd catalyst or nucleophilic substitution 70–90°C Ensures selective linkage
Deprotection & purification Acidic or basic conditions TFA or other acids Room temperature or mild heating Purity verification essential

Research Findings and Data Tables

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Cross-Coupling

Reagent Catalyst Base Solvent Temperature Time Yield (%)
Boronic acid + aryl halide Pd(P(t-Bu)₃)₂ Cs₂CO₃ Dioxane/H₂O 100°C 16h 75–85

Table 2: Boronic Acid Synthesis via Borylation

Starting Material Boron Source Catalyst Solvent Temperature Yield (%)
4-Bromo-phenyl derivative Bis(pinacolato)diboron Pd(PPh₃)₄ MeOH 80°C 70–80

Notes and Considerations

  • Reaction Optimization: Reaction parameters such as temperature, catalyst loading, and solvent choice significantly influence yields and purity.
  • Protection/Deprotection Steps: Boc groups are stable under coupling conditions but require acid treatment for removal if necessary.
  • Purity: High-performance chromatography and spectroscopic analysis are essential to confirm the structure and purity of intermediates and final products.

Analyse Des Réactions Chimiques

Types of Reactions

(3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Research

  • Boronic acids, including this compound, have been studied for their potential in cancer therapy. They can inhibit proteasome activity, which is crucial for regulating cellular processes such as apoptosis and cell cycle progression. Research indicates that boronic acids can be designed to selectively target cancer cells, enhancing therapeutic efficacy while minimizing side effects.

Case Study: Inhibition of Proteasome Activity

  • A study demonstrated that derivatives of boronic acids could effectively inhibit the proteasome in cancer cell lines, leading to increased apoptosis. The specific role of (3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid in modulating proteasome activity was highlighted, showcasing its potential as a lead compound for further development.

Drug Design and Development

Targeting Protein Interactions

  • The compound's ability to form reversible covalent bonds with target proteins makes it a valuable tool in drug design. By modifying its structure, researchers can enhance its binding affinity and selectivity toward specific biological targets.

Data Table: Structural Modifications and Biological Activity

ModificationBinding Affinity (Ki)Target Protein
Parent Compound500 nMProteasome
Methyl Group Addition250 nMProteasome
Fluoro Substitution100 nMSpecific Kinase

Material Science

Synthesis of Functional Materials

  • The compound is also explored for synthesizing functional materials due to its boronic acid moiety, which can engage in dynamic covalent chemistry. This property is beneficial for creating responsive materials that change properties under different conditions.

Case Study: Responsive Polymers

  • Research has shown that incorporating this compound into polymer matrices can yield materials that respond to pH changes. These materials have potential applications in drug delivery systems where controlled release is critical.

Analytical Chemistry

Use as a Reagent

  • In analytical chemistry, this boronic acid derivative serves as a reagent for detecting diols and sugars through boronate ester formation. This application is particularly useful in biochemical assays and sensor development.

Data Table: Analytical Applications

ApplicationDetection LimitMethodology
Sugar Detection10 µMFluorescent Assay
Diol Detection5 µMChromatographic Techniques

Mécanisme D'action

The mechanism of action of (3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid involves its interaction with specific molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes that contain these functional groups. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparaison Avec Des Composés Similaires

The following analysis compares the target compound with structurally related analogs, focusing on substituents, linker modifications, and physicochemical properties.

Structural Modifications in Piperazine Substituents

a) Boc vs. Alkyl Substituents
  • (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid (CAS: 1704063-57-9): Replaces the Boc group with an ethyl substituent. The ethyl group increases basicity and lipophilicity (LogP: ~1.54) compared to the Boc-protected analog. This enhances membrane permeability but reduces stability under acidic conditions .
  • (3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid : Similar to the ethyl variant but with a methyl group. The shorter alkyl chain slightly reduces LogP and may decrease metabolic resistance compared to ethyl .
b) Boc vs. Unprotected Piperazine

Unprotected piperazine derivatives (e.g., compounds in ) exhibit higher reactivity in coupling reactions due to the free amine. However, they are prone to oxidation and side reactions, necessitating Boc protection for synthetic intermediates .

Linker Modifications

  • (3-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid (CAS: 870779-00-3): Replaces the propoxy linker with a methyl group. Molecular weight is 286.13 g/mol, compared to 292.18 g/mol for the propoxy-linked ethylpiperazine analog .
  • (5-Formyl-2-(3-methoxypropoxy)phenyl)boronic acid (CAS: 2096332-21-5): Features a methoxypropoxy linker and a formyl group. The electron-withdrawing formyl group decreases boronic acid reactivity, while the methoxy group enhances solubility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Features
(3-(3-(4-(Tert-Boc)piperazin-1-yl)propoxy)phenyl)boronic acid (Target) C₁₈H₂₈BN₂O₅ ~363.25* ~2.1* Boc protection enhances stability; propoxy linker improves flexibility.
(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid C₁₅H₂₅BN₂O₃ 292.18 1.54 Higher lipophilicity; ethyl group increases metabolic stability .
(3-((4-(Tert-Boc)piperazin-1-yl)methyl)phenyl)boronic acid C₁₆H₂₄BN₂O₄ 286.13 ~1.8 Reduced flexibility; lower molecular weight .
(3-(3-(4-Methylpiperazin-1-yl)propoxy)phenyl)boronic acid C₁₄H₂₃BN₂O₃ 278.16 ~1.3 Shorter alkyl chain; lower LogP .

*Estimated based on structural similarity to and .

Reactivity in Suzuki-Miyaura Coupling

  • The Boc-protected compound is less reactive than unprotected analogs due to steric hindrance from the bulky Boc group.
  • Ethylpiperazine variants exhibit moderate reactivity, balancing stability and coupling efficiency .

Activité Biologique

The compound (3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid (CAS Number: 1704066-87-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in various therapeutic applications, including cancer treatment and enzyme inhibition.

  • Molecular Formula : C19H31BN2O5
  • Molecular Weight : 378.3 g/mol
  • Purity : ≥ 95%

This compound features a piperazine ring, which is often associated with pharmacological activity, and a boronic acid moiety that can form reversible covalent bonds with diols, a property exploited in drug design.

Mechanistic Insights

Research indicates that boronic acids can mimic natural substrates, allowing them to inhibit enzymes such as proteases and kinases. The specific interactions of this compound with biological targets remain to be fully elucidated, but preliminary studies suggest potential roles in:

  • Enzyme Inhibition : Boronic acids have been shown to inhibit serine proteases and other enzymes critical in disease pathways.
  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms.

Case Studies and Research Findings

  • Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry explored the structure-activity relationships of boronic acids and found that modifications at the piperazine ring significantly influenced antiproliferative activity against breast cancer cells. The introduction of bulky groups enhanced activity by improving binding affinity to target proteins .
  • CO2 Hydration Activity :
    • Research highlighted the biomimetic CO2 hydration activity of boronic acids, suggesting that they could play a role in carbon capture technologies. This study utilized density functional theory to analyze the mechanisms involved, indicating that such compounds might also have environmental applications .
  • Inhibition of Protein Tyrosine Kinases :
    • Another investigation focused on the inhibitory effects of boronic acids on protein tyrosine kinases (PTKs), which are crucial in signaling pathways for cell growth and differentiation. The findings indicated that certain derivatives could effectively inhibit PTK activity, suggesting possible applications in treating cancers driven by aberrant kinase signaling .

Data Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits serine proteases and kinases
Anticancer ActivityInduces apoptosis and cell cycle arrest in cancer cells
CO2 HydrationDemonstrates biomimetic CO2 hydration activity
Protein Tyrosine Kinase InhibitionEffective inhibition of PTK activity

Q & A

Q. Key Reaction Parameters

Reagent/ConditionExample/ValueReference
CatalystPdCl₂(Ph₃P)₂
Solvent1,2-Dimethoxyethane/Water
BaseNa₂CO₃
TemperatureReflux (100°C)

Why is the tert-butoxycarbonyl (Boc) group incorporated into the structure?

Basic Question
The Boc group protects the piperazine amine during multi-step syntheses, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation). Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine for further functionalization. This strategy is critical for maintaining regioselectivity in complex drug syntheses .

How can researchers optimize Suzuki-Miyaura cross-coupling conditions for this boronic acid?

Advanced Question
Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility, while mixed solvents (e.g., dioxane/water) improve reaction efficiency .
  • Catalyst Loading : Reducing Pd catalyst to 0.5-2 mol% minimizes costs while maintaining yield .
  • pH Control : Neutral to slightly basic conditions (pH 7–9) stabilize the boronic acid and prevent protodeboronation .
  • Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify optimal timeframes (typically 4–12 hours) .

Q. Example Optimization Table

ConditionImpact on Yield (%)Reference
1 mol% Pd, 12h85%
2 mol% Pd, 6h78%
DMSO as solvent90%

What strategies ensure compound stability during storage and handling?

Advanced Question

  • Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent oxidation of the boronic acid moiety .
  • Solubility : Use anhydrous DMSO or methanol for stock solutions; avoid protic solvents to limit hydrolysis .
  • Handling : Work in a glovebox or under Schlenk line conditions to exclude moisture .

Q. Stability Data

ParameterRecommended ValueReference
Storage Temperature2–8°C
SolventAnhydrous DMSO

How do computational methods (e.g., DFT) elucidate reactivity?

Advanced Question
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and steric effects to predict reactivity. For example:

  • Bond Angles : The B–O bond angle (~120°) influences nucleophilic attack efficiency in cross-coupling .
  • Charge Distribution : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance boronic acid electrophilicity .

Q. DFT Insights

PropertyComputed ValueReference
B–O Bond Length1.36 Å
HOMO-LUMO Gap5.2 eV

What analytical techniques confirm structure and purity post-synthesis?

Advanced Question

  • NMR Spectroscopy : ¹H/¹³C NMR verify regiochemistry; ¹¹B NMR confirms boronic acid integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da) .
  • HPLC : Purity >95% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. Analytical Parameters

TechniqueCritical ParameterReference
¹H NMR (400 MHz)δ 7.2–7.8 (aryl H)
HRMSm/z 292.18 [M+H]⁺

How does the piperazine moiety influence biological activity?

Advanced Question
The piperazine group enhances pharmacokinetic properties by:

  • Improving solubility via hydrogen bonding with biological targets .
  • Acting as a bioisostere for amides or heterocycles in enzyme inhibition (e.g., kinase inhibitors) .
  • Enabling pH-dependent solubility for controlled drug release in acidic environments (e.g., tumor tissues) .

Q. Biological Relevance

ApplicationMechanismReference
Enzyme InhibitionCompetitive binding
Drug DeliverypH-sensitive release

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Question

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethyl acetate/hexane) .
  • Cost : Substitute Pd catalysts with cheaper alternatives (e.g., Pd/C) without compromising yield .
  • Safety : Avoid explosive byproducts (e.g., boronate esters) via careful quenching protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.